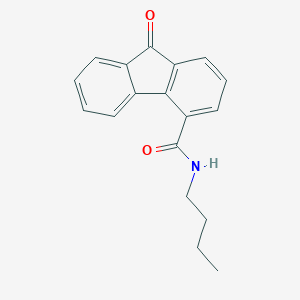
N-Trityldiethanolamine
概述
描述
N-Trityldiethanolamine is an organic compound that belongs to the class of trityl-protected amines It is characterized by the presence of a trityl group (triphenylmethyl) attached to a diethanolamine backbone
准备方法
Synthetic Routes and Reaction Conditions: N-Trityldiethanolamine can be synthesized through the reaction of diethanolamine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trityl chloride acting as a protecting group for the amine functionality. The general reaction scheme is as follows:
Diethanolamine+Trityl Chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N-Trityldiethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the diethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The trityl group can be removed under acidic conditions, revealing the free amine group which can then participate in further reactions such as acylation or alkylation.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Acidic conditions, often using hydrochloric acid or trifluoroacetic acid.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Substitution: Free diethanolamine.
Esterification: Diethanolamine esters.
科学研究应用
N-Trityldiethanolamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine group.
Biology: Potential use in the synthesis of biologically active molecules where protection of the amine group is necessary.
Medicine: May be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Utilized in the production of specialty chemicals and materials where controlled reactivity of amine groups is essential.
作用机制
The mechanism of action of N-Trityldiethanolamine primarily involves the protection of the amine group by the trityl group. This protection prevents the amine from participating in unwanted side reactions, allowing for selective functionalization of other parts of the molecule. The trityl group can be removed under acidic conditions, revealing the free amine group for further reactions.
相似化合物的比较
N-Tritylamine: Similar in structure but lacks the diethanolamine moiety.
N-Trityl-N-methylethanolamine: Contains a methyl group instead of a second ethanolamine group.
N-Trityldiisopropanolamine: Contains isopropanol groups instead of ethanolamine groups.
Comparison: N-Trityldiethanolamine is unique due to the presence of two hydroxyl groups in the diethanolamine moiety, which provides additional sites for functionalization compared to similar compounds. This makes it particularly useful in applications requiring multiple reactive sites.
属性
IUPAC Name |
2-[2-hydroxyethyl(trityl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c25-18-16-24(17-19-26)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25-26H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLPWJRMZCVURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403263 | |
| Record name | Ethanol, 2,2'-[(triphenylmethyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-47-3 | |
| Record name | Ethanol, 2,2'-[(triphenylmethyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-HYDROXYETHYL)TRITYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)





![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)





